8-Fluoroquinoline
Overview
Description
8-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 8th position of the quinoline ring enhances its biological activity and imparts unique chemical properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .
Scientific Research Applications
8-Fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antimalarial, and antiviral properties. It is a key component in the development of new therapeutic agents.
Industry: Utilized in the production of liquid crystals and dyes, as well as in agricultural chemicals.
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinoline are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication .
Mode of Action
This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . The formation of ternary complexes of this compound, enzyme, and DNA blocks the progress of the DNA replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway in bacteria . By inhibiting DNA replication, this compound disrupts the normal cell cycle of bacteria, leading to cell death .
Pharmacokinetics
Fluoroquinolones, the class of drugs to which this compound belongs, are known for their excellent tissue penetration , which can impact their bioavailability.
Result of Action
The molecular effect of this compound’s action is the stabilization of DNA strand breaks, which leads to the inhibition of DNA replication . On a cellular level, this disruption of DNA replication leads to cell death .
Safety and Hazards
Future Directions
Fluoroquinolones, including 8-Fluoroquinoline, are considered promising synthetic antimicrobial agents with broad-spectrum activity . They have been intensively studied for their improved pharmacokinetic properties and broad spectrum of activity . Future research may focus on further understanding their structure-activity relationship and exploring their potential applications in various fields .
Biochemical Analysis
Biochemical Properties
8-Fluoroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By forming a complex with these enzymes, this compound inhibits their activity, leading to the disruption of bacterial DNA processes. This interaction is the basis for its antimicrobial properties.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, it can influence cell signaling pathways and gene expression, potentially causing adverse effects such as tendinopathy and neuropathy . The compound’s impact on cellular metabolism includes the inhibition of mitochondrial enzymes, which can lead to altered energy production and cellular stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization prevents the progression of the replication fork, ultimately leading to bacterial cell death. Additionally, this compound can induce the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro studies has shown persistent effects on cellular function, including prolonged inhibition of DNA synthesis and continued generation of ROS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without significant toxicity . At higher doses, it can cause toxic effects such as gastrointestinal disturbances, central nervous system effects, and tendon damage . These adverse effects highlight the importance of careful dosage management in clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into various metabolites, some of which retain biological activity. The metabolic flux of this compound can influence the levels of these metabolites, affecting its overall pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound localizes to various subcellular compartments, including the nucleus and mitochondria . Its activity in these compartments is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the nucleus, it exerts its antimicrobial effects by targeting DNA replication machinery, while in the mitochondria, it can disrupt energy production and induce oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, solvents, and catalysts is optimized to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in dimethyl sulfoxide for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 7-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoroquinoline is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, this compound exhibits distinct properties that make it particularly effective in certain applications, such as its enhanced antibacterial activity and its use in the synthesis of specialized dyes and liquid crystals .
Properties
IUPAC Name |
8-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAXKYOTPSFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192591 | |
Record name | Quinoline, 8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-68-3 | |
Record name | 8-Fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Fluoroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-FLUOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC3ZS5FY7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-fluoroquinoline interact with biological systems, and what are the downstream effects?
A: [] this compound has been shown to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating potential genotoxicity. This suggests that the compound, or a metabolite thereof, can interact with DNA and disrupt normal cellular processes. Furthermore, the position of the fluorine atom on the quinoline ring significantly influences this genotoxicity. For instance, while this compound induces UDS, 2- and 3-fluoroquinoline do not exhibit significant mutagenic activity in Salmonella typhimurium TA100.
Q2: How does the fluorine atom in this compound influence its reactivity?
A: [] The presence of the fluorine atom at the 8-position of quinoline can significantly impact the molecule's reactivity. For example, a palladium(II) complex containing an this compound-based ligand readily undergoes nucleophilic aromatic substitution of the fluorine atom with a methoxy group under mild conditions. This unusual reactivity is attributed to the loss of aromaticity in the heterocyclic ring of the quinoline moiety upon complexation with the palladium center.
Q3: How does this compound interact with transition metals?
A: [, ] this compound can act as a ligand, coordinating to transition metals like iridium. Interestingly, studies have shown that the fluorine atom itself can participate in chelation with iridium, forming a C-F bond to the metal center. , This unique coordination mode highlights the potential of this compound and its derivatives in organometallic chemistry and catalysis.
Q4: How does this compound behave in supramolecular chemistry?
A: [] this compound serves as a building block for supramolecular structures. Oligoamides incorporating this compound units can self-assemble into double helical structures, showcasing their ability to participate in well-defined supramolecular architectures. This property makes them interesting candidates for applications in materials science and nanotechnology.
Q5: Can this compound derivatives be used to study enzymatic activity?
A: [] Yes, research has explored the use of this compound and its derivatives in studying enzymatic activity, particularly the cytochrome P450 enzyme CYP2A6. Studies demonstrate that this compound, along with other fluoroquinoline isomers, can inhibit coumarin 7-hydroxylation, a marker for CYP2A6 activity. These findings suggest that this compound derivatives could be valuable tools for investigating drug metabolism and potential drug-drug interactions mediated by CYP2A6.
Q6: How does the structure of this compound relate to its biological activity?
A: [, ] Structure-activity relationship (SAR) studies reveal that modifications to the quinoline core, particularly the position of the fluorine atom, significantly impact the biological activity of this compound. For example, 5-, 6-, 7-, and this compound induce UDS in rat hepatocytes, while 2-, 3-, and 4-fluoroquinoline do not. Similarly, the position of the fluorine substitution impacts the inhibitory potency of fluoroquinolines against CYP2A6, with 5-, 6-, and this compound exhibiting stronger inhibition compared to 3-fluoroquinoline. These observations highlight the importance of SAR studies in optimizing the biological properties of this compound derivatives for potential pharmaceutical applications.
Q7: How can we study the interactions of this compound at the atomic level?
A: [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 15N NMR, provides valuable insights into the electronic environment and bonding interactions around the nitrogen atom in this compound. By analyzing the 15N-19F coupling constants, researchers can gain information about the electronic effects of the fluorine substituent and its influence on the nitrogen atom, enhancing our understanding of the molecule's properties and reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.